8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method employs the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Additionally, the Conrad-Limpach method can be used, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry protocols are common in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerases, which are enzymes involved in DNA replication and repair . Additionally, it can interact with cell membranes, altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but differs in functional groups and biological activity.
8-Nitroquinoline: Shares the quinoline core but has different substituents, leading to distinct properties.
Quinolinyl-pyrazoles: These compounds have a quinoline core with pyrazole substituents, offering unique pharmacological activities.
Uniqueness
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxyphenyl group enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGYGZCDHDUTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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